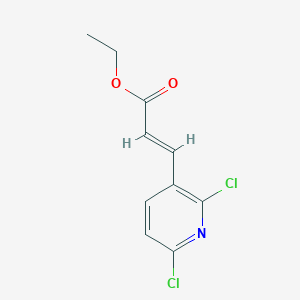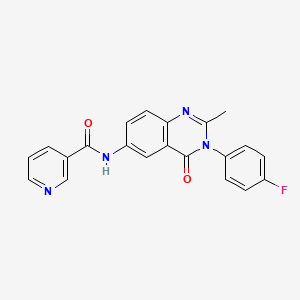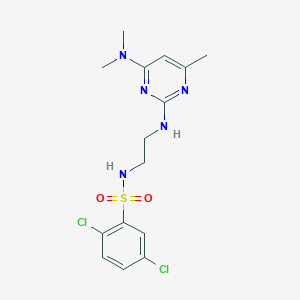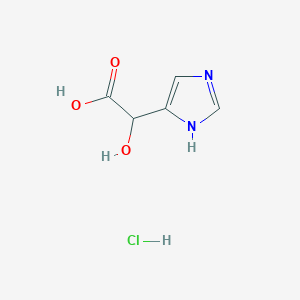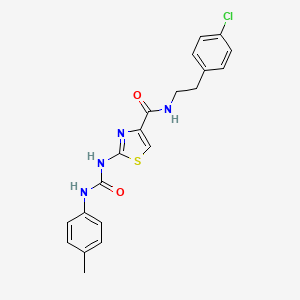
N-(4-chlorophenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has shown promising results in cancer research. This compound was first synthesized by scientists at the Cancer Research UK Manchester Institute and has since been studied extensively for its potential as a cancer treatment.
Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The thiazole ring, present in the compound’s structure, is a common feature in many antimicrobial agents . The chlorophenyl and tolyl groups could potentially enhance these properties by increasing the compound’s ability to interact with bacterial cell membranes or enzymes.
Anticancer Potential
Compounds with similar structures have been studied for their anticancer activities. The ureido linkage and the thiazole ring might interact with cancer cell DNA or proteins, disrupting their function and leading to cell death . Further research could explore this compound’s efficacy against specific cancer cell lines.
Anti-inflammatory Applications
Thiazole derivatives can exhibit anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory process. The compound’s specific substituents may influence its potency and selectivity towards these enzymes .
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-13-2-8-16(9-3-13)23-19(27)25-20-24-17(12-28-20)18(26)22-11-10-14-4-6-15(21)7-5-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBRXKZSTWIPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

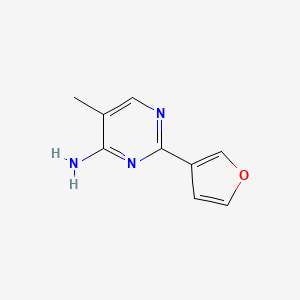

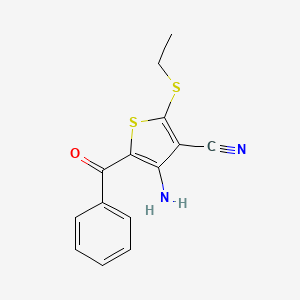
![2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B2744007.png)
![6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2744008.png)
![2-((5-ethylthiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2744011.png)
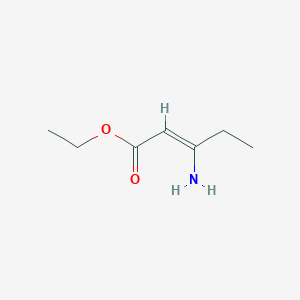
![6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2744014.png)
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide](/img/structure/B2744015.png)
